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Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

Get Quote

Executive Summary
Lesinurad (Zurampic) is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1

transporter. During its synthesis and storage, a critical degradation product and process

impurity, designated as Impurity C (CAS 1384208-36-9), can form.

This impurity represents the 5-hydroxy desbromo analog of the API. Chemically, it exists in

tautomeric equilibrium between the 5-hydroxy-triazole and the 5-oxo-triazolone forms.

Distinguishing this impurity is critical due to its enhanced polarity, distinct UV absorption profile,

and potential formation via hydrolytic instability of the carbon-bromine (C-Br) bond in the

triazole ring.

Chemical Identity & Structural Divergence
The fundamental difference lies in the substituent at the 5-position of the 1,2,4-triazole ring.

Lesinurad possesses a bromine atom, essential for its pharmacological potency and

lipophilicity. Impurity C replaces this bromine with a hydroxyl group, which tautomerizes to a

ketone (oxo) group, significantly altering the physicochemical properties.
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Comparative Physicochemical Profile[1]
Feature Lesinurad (API)

Impurity C (5-Hydroxy
Analog)

Chemical Name

2-[[5-bromo-4-(4-

cyclopropylnaphthalen-1-

yl)-4H-1,2,4-triazol-3-

yl]thio]acetic acid

2-[[4-(4-cyclopropylnaphthalen-

1-yl)-5-oxo-4,5-dihydro-1H-

1,2,4-triazol-3-yl]thio]acetic

acid

CAS Number 878672-00-5 1384208-36-9

Formula C₁₇H₁₄BrN₃O₂S C₁₇H₁₅N₃O₃S

Molecular Weight 404.28 g/mol 341.39 g/mol

Key Substituent -Br (Bromine) -OH / =O (Hydroxy/Keto)

Electronic Effect
Electron-withdrawing,

Lipophilic
Electron-donating (OH), Polar

HPLC Elution Late eluting (Hydrophobic) Early eluting (More Polar)

Structural Tautomerism of Impurity C
Impurity C is not static; it undergoes lactam-lactim tautomerism. In solution, the 5-oxo

(triazolone) form is often thermodynamically favored over the 5-hydroxy form, which impacts its

binding affinity and solubility profile compared to the fixed aromatic system of the brominated

API.

Mechanistic Origins: Synthesis & Degradation
Lesinurad is typically synthesized via the bromination of a triazole-thiol intermediate. Impurity C

arises through two primary pathways:

Nucleophilic Aromatic Substitution (Process Impurity): During the bromination step, if water is

present, the bromine radical or cation can be displaced by a hydroxyl group.

Hydrolytic Degradation (Stability): The C-Br bond on the electron-deficient triazole ring is

susceptible to hydrolysis under acidic or basic stress conditions, converting the API directly

into Impurity C.
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Pathway Visualization
The following diagram illustrates the synthetic divergence where Impurity C is generated.
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Figure 1: Synthetic pathway showing the divergence of Impurity C via side-reaction or

degradation.

Analytical Strategy & Detection
Distinguishing Impurity C from the API requires a validated HPLC or UPLC method. Due to the

loss of the heavy bromine atom and the introduction of oxygen, the mass spectrometry (MS)

and UV signatures differ significantly.

Chromatographic Behavior (Reverse Phase)
Stationary Phase: C18 columns are standard.

Mobile Phase: Gradient of Ammonium Formate/Formic Acid (Aq) and Acetonitrile.

Retention Time (RT): Impurity C is significantly more polar due to the hydroxyl/keto group

and the loss of the lipophilic bromine.

Relative Retention Time (RRT): If Lesinurad elutes at 1.0, Impurity C typically elutes at

~0.6 - 0.7, appearing as a front-running impurity.
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Mass Spectrometry (LC-MS) Identification
Lesinurad: Shows a characteristic doublet isotopic pattern (1:1 ratio) for ⁷⁹Br and ⁸¹Br at m/z

404/406 (negative mode).

Impurity C: Shows a single peak at m/z 340 (negative mode, [M-H]⁻). The absence of the

bromine isotopic signature is the definitive confirmation.

Analytical Workflow Diagram
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Figure 2: Analytical workflow for separating and identifying Impurity C based on polarity and

mass spectral signature.

Control Strategy
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To maintain Impurity C below the ICH qualification threshold (typically <0.15%), the following

control parameters are essential:

Moisture Control: The bromination reaction must be conducted under strictly anhydrous

conditions to prevent competitive hydroxylation.

pH Management: Avoid prolonged exposure of the API to strong alkaline conditions during

workup, which accelerates the hydrolysis of the C-Br bond.

Purification: Impurity C is much more soluble in aqueous bases than the API. A pH-controlled

wash (using sodium bicarbonate) can effectively partition the more acidic/polar Impurity C

into the aqueous phase, leaving the purified API in the organic layer.

References
Chemical Identity:Lesinurad Impurity 5 (Impurity C) Reference Standard. Synonyms: 2-[[4-(4-
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1384208-36-9.[1][2]
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Pharmacology & Structure:Lesinurad (Zurampic) Prescribing Information. U.S. Food and
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and Impurity A (Desbromo).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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